4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Description
Chemical Structure and Properties 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one hydrochloride (CAS: 22607-75-6) is a tricyclic organic compound with a molecular formula of C₁₀H₁₆ClNO and a molecular weight of 201.7 g/mol . It exists as a colorless to light yellow solid with a melting point of 316–318°C and solubility in chloroform (2.5% w/v) . The compound is synthesized via the Beckmann rearrangement of adamantanone oxime, a reaction pathway that highlights its structural relationship to adamantane derivatives .
Applications
Primarily used as a synthetic intermediate, it facilitates the development of biologically active compounds, including pharmaceuticals and agrochemicals . Its rigid tricyclic framework also makes it valuable in materials science, such as polymer and liquid crystal research .
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Adamantanone
- Starting Material : 1-hydroxyadamantane
- Reagent : Concentrated sulfuric acid
- Reaction : Treatment of 1-hydroxyadamantane with concentrated sulfuric acid yields 2-adamantanone.
- This step is essential for introducing the ketone functionality necessary for subsequent oxime formation.
Preparation of 2-Adamantanone Oxime
- Reagents : Hydroxylamine hydrochloride (or sulfate), sodium hydroxide, water
- Procedure :
- A cooled solution of 2-adamantanone is treated with hydroxylamine hydrochloride and sodium hydroxide.
- The mixture is refluxed for 10 minutes.
- Upon cooling, the oxime precipitates upon acidification.
- Yield and Properties :
- Yield: 57%
- Melting point: 160–164°C
- Characteristic IR absorption: 1672 cm⁻¹ (C=N stretch)
Beckmann Rearrangement to 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one
- Reagents : Polyphosphoric acid (PPA), phosphorous pentachloride, or similar
- Conditions :
- The oxime is heated in excess polyphosphoric acid at 120–130°C for 10 minutes.
- Workup :
- The reaction mixture is cooled and diluted with water.
- The product is extracted with chloroform, dried over magnesium sulfate, and concentrated.
- Sublimation yields the pure lactam.
- Yield and Properties :
- Yield: 39%
- Melting point: >270°C
- IR absorption: 1650 cm⁻¹ (C=O stretch)
- NMR data: Adamantyl protons 7.5–8.4 ppm; N-H and methine adjacent to carbonyl 6.4–7.5 ppm
- Analytical Data :
- Calculated for C₁₀H₁₅NO: C 72.69%, H 9.15%, N 8.48%
- Found: C 72.98%, H 9.00%, N 8.43%
Alkylation of the Lactam
- Reagents : Alkyl halides (R-hal), sodium hydroxide, toluene
- Procedure :
- The lactam is dissolved in toluene with powdered sodium hydroxide.
- The alkyl halide (e.g., 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide) is added.
- The mixture is heated on a steam bath for 20 minutes.
- After aqueous workup and extraction, the alkylated product is isolated.
- Purpose : To introduce substituents on the nitrogen or carbon atoms of the lactam ring, generating derivatives.
Reduction to 4-Azatricyclo[4.3.1.1³,⁸]undecane Derivatives
- Reagents : Lithium aluminum hydride (LiAlH₄), inert solvents (ether, tetrahydrofuran, dimethoxyethane)
- Procedure :
- The lactam or its alkylated derivatives are refluxed with LiAlH₄ overnight.
- Excess LiAlH₄ is decomposed cautiously with water and sodium hydroxide.
- The product is extracted, dried, and isolated.
- Outcome : Reduction of the lactam carbonyl to the corresponding amine, yielding 4-azatricyclo[4.3.1.1³,⁸]undecane derivatives.
Formation of Hydrochloride Salt
- Procedure :
- The free base amine is dissolved in ether.
- Hydrogen chloride gas or a solution of HCl in ether is added until precipitation occurs.
- The precipitate is filtered and recrystallized from alcohol-ether.
- Yield and Properties :
- Yield: 23%
- Melting point: >270°C
- IR absorption: Broad NH₂⁺ stretch at 2600–2440 cm⁻¹, medium band at 1610 cm⁻¹
- Analytical Data :
- Calculated for C₁₀H₁₇N·HCl: C 63.99%, H 9.67%, N 7.47%, Cl 18.89%
- Found: C 63.83%, H 10.00%, N 7.47%, Cl 18.85%
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Key Data/Notes |
|---|---|---|---|
| 1. 1-Hydroxyadamantane → 2-Adamantanone | Concentrated H₂SO₄ | Not specified | Ketone formation |
| 2. 2-Adamantanone → Oxime | Hydroxylamine HCl, NaOH, reflux 10 min | 57 | M.p. 160–164°C; IR 1672 cm⁻¹ (C=N) |
| 3. Oxime → Lactam (4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one) | Beckmann rearrangement with PPA at 120–130°C 10 min | 39 | M.p. >270°C; IR 1650 cm⁻¹ (C=O); NMR data |
| 4. Lactam → Alkylated Derivative | Alkyl halide, NaOH, toluene, steam bath 20 min | Not specified | Functionalization for derivatives |
| 5. Lactam or Derivative → Reduced Amine | LiAlH₄, reflux overnight, inert solvent | Not specified | Reduction of lactam to amine |
| 6. Amine → Hydrochloride Salt | HCl in ether, precipitation, recrystallization | 23 | M.p. >270°C; IR NH₂⁺ bands; elemental analysis |
Research Findings and Notes
- The Beckmann rearrangement step is critical and requires controlled temperature (120–130°C) and excess polyphosphoric acid to achieve acceptable yields.
- The reduction with lithium aluminum hydride is a standard method for converting lactams to amines and can be applied either before or after alkylation to access different derivatives.
- The hydrochloride salt formation improves the compound's stability and crystallinity, facilitating handling and characterization.
- Analytical data from elemental analysis and spectroscopic methods (IR, NMR) confirm the identity and purity of the compounds at each stage.
- The synthetic route is versatile, allowing for the introduction of various substituents via alkylation, which can be useful for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, leading to the formation of amines or alcohols.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Halogenated compounds, esters, and amides.
Scientific Research Applications
4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Azatricyclo[4.3.1.13,8]undecan-5-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione
- Molecular Formula: C₁₁H₁₃NO₃
- Key Features : Contains three ketone groups and a larger tricyclic system.
- Applications : Evaluated for anti-HIV-1 activity in MT-4 cells, demonstrating the impact of additional functional groups on biological activity .
2.1.2 (1R,3R,5R,8S)-11,11-Dimethyl-4-oxa-5-[6-(R)-1-hydroxypropyl]pyridinyl-6-thiatricyclo[6.2.1.0³,⁸]undecane
- Molecular Formula: C₁₈H₂₈NO₂S
- Key Features : Incorporates sulfur (thia) and oxygen (oxa) heteroatoms, along with a chiral hydroxypropyl substituent.
- Applications : Serves as a chiral ligand in asymmetric catalysis, emphasizing the role of stereochemistry and heteroatoms in reactivity .
2.1.3 2-Azaspiro[4.6]undecan-3-one
- Molecular Formula: C₁₀H₁₇NO
- Key Features : Spirocyclic architecture (fused 5- and 6-membered rings) vs. tricyclic framework.
- Applications : Used in drug discovery for its conformational flexibility, contrasting with the rigidity of azatricyclo derivatives .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one hydrochloride | 201.7 | 316–318 | Chloroform (2.5%) | Amide, hydrochloride |
| 4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione | 207.23 | Not reported | Not reported | Three ketones |
| 2-Azaspiro[4.6]undecan-3-one | 167.25 | Not reported | Not reported | Spirocyclic amide |
Biological Activity
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is a synthetic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 195.7 g/mol |
| Melting Point | 316-318 °C |
| Solubility | Soluble in chloroform (2.5%) |
The compound's unique tricyclic structure allows for specific interactions with biological targets, making it a candidate for various pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tricyclic Core : This is achieved through condensation reactions that build the core structure.
- Functional Group Modifications : Reduction reactions are employed to modify functional groups.
- Hydrochloride Formation : The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
These methods ensure high yields and purity suitable for research applications.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
- Receptor Binding : It can bind to receptors influencing signal transduction pathways.
The exact molecular targets depend on the specific biological context being studied.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown potential against various pathogens.
- Antitumor Properties : Preliminary data suggest cytotoxic effects on tumor cell lines.
Case Studies
A review of literature highlights several studies assessing the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Helicobacter pylori .
- Cytotoxicity Assessment : Research on structurally related compounds indicated selective cytotoxicity against human tumor cell lines .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one | Moderate enzyme inhibition |
| 5-Methoxy-4-azatricyclo[4.3.1.1~3,8~]undec-4-ene | Significant anti-HIV activity |
| 10-Methyl-10-azatricyclo[4.3.1.1~3,8~]undecan-8-one | Notable antitumor effects |
This comparison illustrates the diverse potential applications of compounds within this chemical class.
Q & A
Q. What are the established synthetic routes for 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one hydrochloride, and how do reaction conditions influence product yield?
- Methodological Answer : The compound is synthesized via two primary routes:
- Beckmann Rearrangement : Reaction of adamantanone oxime with acidic catalysts (e.g., methanesulfonic acid) produces the target lactam. Optimal conditions include temperatures between 40–100°C and solvent systems like dioxane or toluene .
- Schmidt Reaction : Adamantan-2-one reacts with hydrogen azide under varying acid conditions. Methanesulfonic acid yields 4-methanesulfonoxy derivatives (88%) alongside the lactam (11%), while acetic acid/water systems favor bicyclic intermediates (40–61%) .
Key Considerations : Catalyst choice (e.g., methanesulfonic acid vs. trifluoroacetic acid) and solvent polarity significantly alter product distribution (Table 1).
Q. Table 1. Product Distribution in Schmidt Reaction (Adamantan-2-one)
| Catalyst/Solvent System | Major Product (% Yield) | Minor Product (% Yield) |
|---|---|---|
| Methanesulfonic acid | 2 (88%) | 3 (11%) |
| Acetic acid/Water | 11 (40–61%) | 3 (27–60%) |
| Sulfuric acid/Acetic acid | 12, 13 (hydroxy/acetoxy) | 3 (trace) |
| Data from |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm stereochemistry and ring substitution patterns. For example, NMR of derivatives shows distinct signals for bridgehead protons (e.g., δ 4.80 ppm for C4 protons in methanesulfonoxy derivatives) .
- Mass Spectrometry (ESI+) : Confirm molecular ions (e.g., m/z = 185 [M+H]+ for hydroxylated intermediates) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate bicyclic or tricyclic frameworks (e.g., Acta Crystallographica studies) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear N95 masks, nitrile gloves, and chemical-resistant goggles due to its classification as a Category 2 eye/skin irritant .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., toluene, dioxane) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential environmental toxicity .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Beckmann vs. Schmidt) lead to structural contradictions in product formation?
- Methodological Answer :
- Beckmann Rearrangement : Favors lactam formation via a nitrilium ion intermediate, stabilized by adamantane’s rigid framework .
- Schmidt Reaction : Competing pathways arise from acid strength. Strong acids (e.g., methanesulfonic acid) promote azidohydrin intermediates, yielding sulfonoxy derivatives, while weaker acids favor bicyclic ketones via ring cleavage (Table 1) .
Resolution Strategy : Use isotopic labeling (e.g., -azide) to track nitrogen migration in intermediates.
Q. What computational methods can predict the stereochemical outcomes of derivatives like 9-hydroxy-1,4-diaza-spiro[5.5]undecan-5-one hydrochloride?
- Methodological Answer :
- DFT Calculations : Optimize transition states for spirocyclic intermediates to predict regioselectivity in hydrogenation steps (e.g., Pd/C-catalyzed reduction of double bonds) .
- Molecular Dynamics : Simulate solvent effects on ring puckering in bicyclic intermediates to guide crystallization conditions .
Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. antiviral) be resolved through structural analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., cyclohexylmethanone vs. benzyl groups) and test against target enzymes (e.g., 11β-hydroxysteroid dehydrogenase) .
- Docking Simulations : Compare binding affinities of azatricyclo derivatives with enzyme active sites (e.g., using AutoDock Vina) to rationalize activity variations .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points (316–318°C vs. undefined decomposition)?
- Methodological Answer :
- Purity Impact : Commercial samples (98% purity) exhibit sharp melting points, while crude products decompose due to residual solvents or byproducts .
- Hydration State : Hydrochloride salts may retain water, altering thermal behavior. Use TGA-DSC to differentiate hydrated vs. anhydrous forms .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
